molecular formula C12H13Cl3FN3OS B11706036 2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide

Cat. No.: B11706036
M. Wt: 372.7 g/mol
InChI Key: LBICADOFQHTYMC-UHFFFAOYSA-N
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Description

2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-fluoroacetamide with 2,2,2-trichloroethylamine in the presence of a base. The resulting intermediate is then reacted with 2-toluidinocarbothioyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of fluorine and chlorine atoms may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The toluidinocarbothioyl group also imparts distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13Cl3FN3OS

Molecular Weight

372.7 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H13Cl3FN3OS/c1-7-4-2-3-5-8(7)17-11(21)19-10(12(13,14)15)18-9(20)6-16/h2-5,10H,6H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

LBICADOFQHTYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

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